molecular formula C9H12O2 B13601410 (r)-2-(1-Hydroxyethyl)-4-methylphenol

(r)-2-(1-Hydroxyethyl)-4-methylphenol

Cat. No.: B13601410
M. Wt: 152.19 g/mol
InChI Key: MJAVRHJREGOAGY-SSDOTTSWSA-N
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Description

®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to form the corresponding alcohol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Acetyl-4-methylphenol

    Reduction: 2-(1-Hydroxyethyl)-4-methylphenol

    Substitution: Various substituted phenols depending on the reagent used

Scientific Research Applications

®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Hydroxyethyl)benzonitrile
  • (s)-2-(1-Hydroxyethyl)-4-methylphenol
  • 2-(1-Hydroxyethyl)-4-methylphenol

Uniqueness

®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-[(1R)-1-hydroxyethyl]-4-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1

InChI Key

MJAVRHJREGOAGY-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](C)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)O

Origin of Product

United States

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